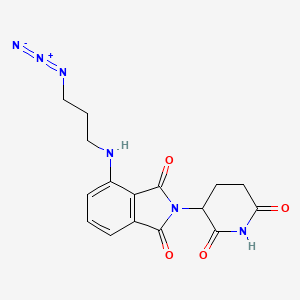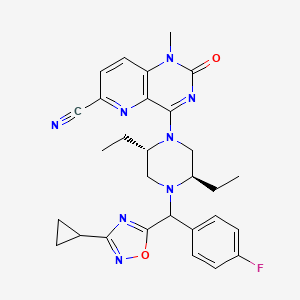
Dgk|A&|AE-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dgk|A&|AE-IN-1 is a compound that acts as an inhibitor of diacylglycerol kinase alpha (DGKα). Diacylglycerol kinase alpha is an enzyme that converts diacylglycerol to phosphatidic acid, playing a crucial role in various cellular processes, including signal transduction and lipid metabolism. Inhibiting diacylglycerol kinase alpha has shown potential in enhancing T cell function and has therapeutic implications in cancer treatment .
Méthodes De Préparation
The synthesis of Dgk|A&|AE-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Dgk|A&|AE-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .
Applications De Recherche Scientifique
Dgk|A&|AE-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of diacylglycerol kinase alpha in various biochemical pathways. In biology, it helps in understanding the regulation of T cell activation and function. In medicine, Dgk|A&|AE-IN-1 has shown promise in cancer immunotherapy by enhancing the efficacy of PD-1/PD-L1 inhibitors.
Mécanisme D'action
The mechanism of action of Dgk|A&|AE-IN-1 involves the inhibition of diacylglycerol kinase alpha, which leads to an increase in diacylglycerol levels. This, in turn, enhances the activation of downstream signaling pathways such as the Ras/ERK/AP-1 pathway. By inhibiting diacylglycerol kinase alpha, Dgk|A&|AE-IN-1 helps to restore the function of exhausted T cells and promotes anti-tumor immune responses. The compound also cooperates with PD-1/PD-L1 inhibitors to improve the efficacy of cancer immunotherapy .
Comparaison Avec Des Composés Similaires
Dgk|A&|AE-IN-1 is unique in its ability to selectively inhibit diacylglycerol kinase alpha and enhance T cell function. Similar compounds include other diacylglycerol kinase inhibitors such as ritanserin and DGK inhibitors I and II. These compounds also target diacylglycerol kinase alpha but may have different selectivity profiles and potency. The uniqueness of Dgk|A&|AE-IN-1 lies in its synergistic effect with PD-1/PD-L1 inhibitors, making it a promising candidate for combination therapies in cancer treatment .
Propriétés
Formule moléculaire |
C29H31FN8O2 |
|---|---|
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
4-[(2S,5R)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-(4-fluorophenyl)methyl]-2,5-diethylpiperazin-1-yl]-1-methyl-2-oxopyrido[3,2-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C29H31FN8O2/c1-4-21-16-38(27-24-23(36(3)29(39)34-27)13-12-20(14-31)32-24)22(5-2)15-37(21)25(17-8-10-19(30)11-9-17)28-33-26(35-40-28)18-6-7-18/h8-13,18,21-22,25H,4-7,15-16H2,1-3H3/t21-,22+,25?/m1/s1 |
Clé InChI |
QERRXAZVGOPRIH-RTIVMORXSA-N |
SMILES isomérique |
CC[C@@H]1CN([C@H](CN1C(C2=CC=C(C=C2)F)C3=NC(=NO3)C4CC4)CC)C5=NC(=O)N(C6=C5N=C(C=C6)C#N)C |
SMILES canonique |
CCC1CN(C(CN1C(C2=CC=C(C=C2)F)C3=NC(=NO3)C4CC4)CC)C5=NC(=O)N(C6=C5N=C(C=C6)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


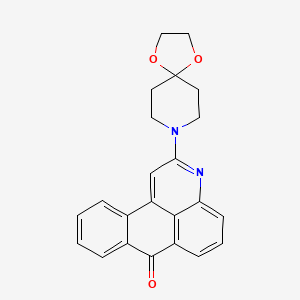
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
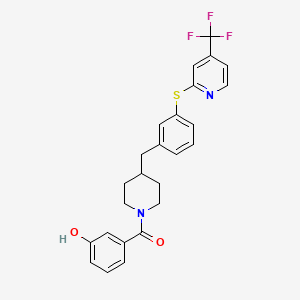
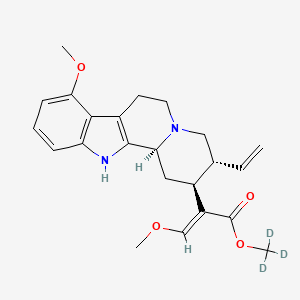
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
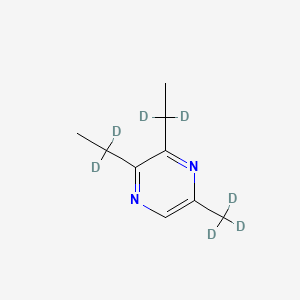
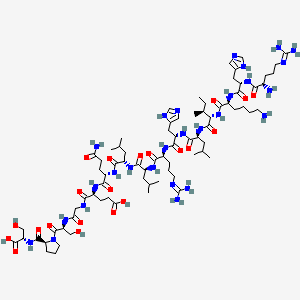
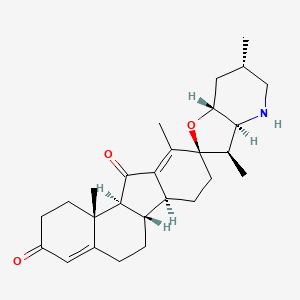
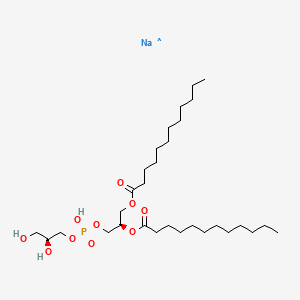
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
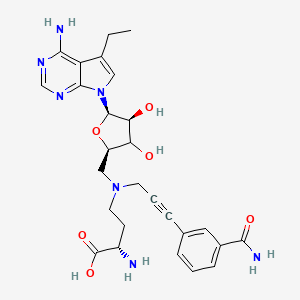
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
